Cas no 7520-91-4 (2-bromo-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one)

2-Bromo-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one is a brominated ketone derivative featuring a dimethylthiazole moiety, commonly utilized as a key intermediate in organic synthesis and pharmaceutical research. Its reactive α-bromo ketone group enables efficient functionalization, making it valuable for constructing heterocyclic compounds and bioactive molecules. The dimethylthiazole core contributes to enhanced stability and selectivity in nucleophilic substitution reactions. This compound is particularly useful in medicinal chemistry for the development of thiazole-based scaffolds, which are prevalent in drug discovery. Its well-defined structure and reactivity profile ensure consistent performance in synthetic applications, facilitating the preparation of complex molecular architectures. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
2-bromo-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one structure
7520-91-4 structure
Product Name:2-bromo-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one
CAS No:7520-91-4
MF:C7H8BrNOS
MW:234.113519668579
CID:2112675
PubChem ID:12668422
Update Time:2025-05-19

2-bromo-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1-(2,4-dimethyl-5-thiazolyl)Ethanone
    • 2-bromo-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one
    • PLUIFJAYRBVUDM-UHFFFAOYSA-N
    • 877-246-8
    • 2-Bromo-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone
    • 1-(2,4-dimethyl(1,3-thiazol-5-yl))-2-bromoethan-1-one
    • EN300-1074261
    • 2-Bromo-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-one
    • DA-26983
    • 2-bromo-1-(2,4-dimethyl-thiazol-5-yl)-ethanone
    • 2,4-dimethyl-5-bromoacetyl-thiazole
    • SCHEMBL6121242
    • 7520-91-4
    • Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)-
    • Inchi: 1S/C7H8BrNOS/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3
    • InChI Key: PLUIFJAYRBVUDM-UHFFFAOYSA-N
    • SMILES: BrCC(C1=C(C)N=C(C)S1)=O

Computed Properties

  • Exact Mass: 232.95100Da
  • Monoisotopic Mass: 232.95100Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 58.2Ų

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2-bromo-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one Related Literature

Additional information on 2-bromo-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one

Comprehensive Overview of 2-bromo-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one (CAS No. 7520-91-4)

2-bromo-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one, with the CAS registry number 7520-91-4, is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and synthetic chemistry. This compound, characterized by its unique thiazole ring structure and bromoethyl functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular formula, C7H10BrNOS, reflects a balanced combination of reactivity and stability, making it a valuable tool for researchers exploring novel drug candidates and agrochemicals.

The growing interest in heterocyclic compounds like 2-bromo-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one is driven by their widespread applications in medicinal chemistry. Recent studies highlight the role of thiazole derivatives in targeting enzymes and receptors associated with inflammatory diseases and metabolic disorders. For instance, the compound’s dimethylthiazole moiety is often linked to enhanced pharmacokinetic properties, a topic frequently searched by researchers optimizing drug delivery systems. Additionally, its bromo-substituted carbonyl group offers a reactive site for further functionalization, aligning with the current trend of click chemistry and fragment-based drug design.

From an industrial perspective, CAS No. 7520-91-4 is increasingly referenced in patents related to crop protection agents and veterinary pharmaceuticals. The compound’s ability to act as a precursor for thiazole-based fungicides resonates with the global demand for sustainable agriculture solutions. Online searches for "thiazole agrochemicals" or "bromoethyl ketone synthesis" often lead to discussions about this compound’s utility in developing eco-friendly alternatives to traditional pesticides. Its compatibility with green chemistry principles further enhances its appeal, as industries prioritize reducing environmental footprints.

In the realm of academic research, 2-bromo-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one is frequently explored for its structure-activity relationships (SAR). Computational chemists and molecular modelers utilize this compound to investigate electronic effects and steric interactions within heterocyclic scaffolds. Popular queries such as "thiazole DFT studies" or "bromo ketone reactivity" underscore the compound’s relevance in theoretical and experimental studies. Moreover, its crystalline properties make it a candidate for X-ray diffraction analysis, a technique widely discussed in material science forums.

Safety and handling protocols for CAS No. 7520-91-4 emphasize standard laboratory practices, given its role as a research chemical. While not classified as hazardous under typical conditions, proper storage in anhydrous environments is recommended to preserve its stability. This aligns with frequently asked questions like "how to store bromo ketones" or "thiazole compound shelf life", reflecting user concerns about long-term usability. Suppliers often highlight its high purity (>98%) and compatibility with Schlenk techniques, catering to synthetic chemists seeking reliable reagents.

The future prospects of 2-bromo-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one are intertwined with advancements in precision medicine and catalysis. As interest grows in personalized therapeutics, the compound’s modular structure positions it as a key player in designing targeted therapies. Concurrently, its applications in cross-coupling reactions and photoredox catalysis are being explored, addressing search trends like "thiazole in C-C bond formation". With ongoing innovations, this compound is poised to remain a cornerstone in both academic and industrial chemistry.

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